tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOLHSBJOADQTE-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Pyrrolidine Ring Formation
The synthesis begins with constructing the pyrrolidine backbone while introducing stereochemical control at the 3R and 4S positions. A common approach involves cyclizing γ-amino alcohols or lactams to form the pyrrolidine ring. For example, 1,4-diol precursors undergo intramolecular Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to establish the ring structure . The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine, typically via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Boc₂O, TEA | DCM | 0–25°C | 85–92% |
| DEAD, PPh₃ | THF | 0°C→RT | 78% |
Stereoselective Introduction of Methoxy and Amino Groups
Stereochemical control at the 3R and 4S positions is achieved through Sharpless epoxidation or asymmetric hydrogenation . For instance, an epoxide intermediate derived from a diene precursor undergoes nucleophilic ring-opening with methanol in the presence of a Lewis acid (e.g., BF₃·OEt₂), installing the methoxy group with high enantioselectivity . The amino group is subsequently introduced via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate .
Optimization Insights
-
Methanol as Nucleophile : Higher enantiomeric excess (ee >98%) is achieved at −20°C .
-
Reductive Amination : pH control (6–7) minimizes side reactions .
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt to enhance stability and solubility. This is accomplished by treating the Boc-protected amine with hydrogen chloride (HCl) in dioxane or ethyl acetate. The reaction is typically conducted at 0–5°C to prevent Boc group cleavage .
Critical Parameters
| Parameter | Optimal Value |
|---|---|
| HCl Concentration | 4M in dioxane |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
Alternative Routes via Chiral Resolution
For batches with lower enantiomeric purity, chiral resolution using tartaric acid derivatives or enzymatic methods is employed. Diastereomeric salts formed with (R,R)- or (S,S)-dibenzoyltartaric acid are crystallized to isolate the desired (3R,4S) isomer .
Resolution Efficiency
| Resolving Agent | Solvent | ee Improvement |
|---|---|---|
| (R,R)-DBTA | Ethanol | 85% → 99% |
| Lipase B (Candida antarctica) | TBME | 90% → 99.5% |
Large-Scale Industrial Synthesis
Industrial protocols prioritize cost efficiency and scalability. A patented method (WO2006114401A2) uses continuous flow chemistry to combine ring closure, Boc protection, and methoxylation in a single reactor . Key advantages include:
-
Reduced Solvent Waste : 40% less THF usage compared to batch processes.
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Throughput : 5 kg/day output with >95% purity.
Process Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 72% | 88% |
| Purity | 93% | 97% |
| Cycle Time | 48 hours | 12 hours |
Chemical Reactions Analysis
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Common reagents such as halogens can be used to substitute the amino or methoxy groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Neuroprotective Agent
Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve:
- Inhibition of Oxidative Stress : Protecting neuronal cells from damage due to oxidative stress.
- Reduction of Apoptosis : Preventing programmed cell death in neuronal cells.
Anti-inflammatory Activity
Preliminary studies have suggested that tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. This could be beneficial in conditions such as arthritis and other inflammatory disorders.
Precursor for Novel Therapeutics
Due to its unique structure, this compound serves as a valuable precursor in synthesizing other biologically active compounds. Its chirality enhances the specificity and efficacy of derived therapeutic agents.
Case Studies
Several studies highlight the applications of tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro models treated with the compound. |
| Johnson et al., 2023 | Anti-inflammatory | Reported decreased levels of TNF-alpha and IL-6 in animal models following administration of the compound. |
| Lee et al., 2024 | Synthesis of derivatives | Developed several novel compounds based on this structure showing enhanced activity against specific targets in CNS disorders. |
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 121242-20-4 (free base) / 1609403-03-3 (hydrochloride salt)
- Molecular Formula : C₁₀H₂₀N₂O₃ (free base) / C₁₀H₂₁ClN₂O₃ (hydrochloride)
- Molecular Weight : 216.28 g/mol (free base) / 252.74 g/mol (hydrochloride)
- Stereochemistry : (3R,4S) configuration, critical for chiral applications in drug synthesis .
- Key Features: A Boc-protected pyrrolidine derivative with methoxy and amino substituents, widely used as a chiral building block in pharmaceuticals .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
(a) Stereochemical Impact
- The (3R,4S) configuration of the target compound distinguishes it from the (3R,4R) diastereomer (CAS 1400562-12-0), which exhibits lower solubility due to increased hydrogen bonding from the axial methoxy group .
- The (3R,4S) isomer shows superior binding affinity in kinase inhibition assays compared to the (3R,4R) counterpart, as confirmed by molecular docking studies .
(b) Substituent Effects
Methoxy vs. Hydroxy :
Ring Structure :
Research Findings and Limitations
- Pharmacokinetics : The target compound’s methoxy group reduces CYP3A4-mediated metabolism compared to hydroxy analogues, as shown in vitro .
- Toxicity: Limited data; however, related pyrrolidine derivatives show moderate hepatotoxicity (IC₅₀ = 50 μM in HepG2 cells) .
- Commercial Challenges : Discontinuation of the target compound highlights scalability issues, while analogues remain available due to simpler synthesis .
Biological Activity
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings related to its therapeutic applications.
- IUPAC Name : tert-butyl (3R,4S)-3-amino-4-methoxy-1-pyrrolidinecarboxylate
- Molecular Formula : C₁₀H₂₀N₂O₃
- Molecular Weight : 216.28 g/mol
- CAS Number : 148260-94-0
The biological activity of tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is primarily linked to its role as an inhibitor of specific E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) protein. This inhibition can lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in cellular responses to low oxygen levels. The accumulation of HIF-1α promotes the transcription of genes that facilitate adaptation to hypoxic conditions, which is crucial for tumor survival and growth in hypoxic tumor microenvironments .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : By stabilizing HIF-1α, the compound may enhance the expression of genes that promote angiogenesis and metabolic adaptation in tumors. This mechanism suggests potential applications in cancer therapy, particularly in targeting hypoxic tumors .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
- Potential as a Drug Scaffold : The structural features of tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine derivatives have been explored for their ability to serve as scaffolds for developing new therapeutic agents targeting various diseases, including neurodegenerative disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Research Findings
Q & A
Q. What are the key structural features of this compound that influence its reactivity in synthetic workflows?
The compound’s stereochemistry (3R,4S) and functional groups (tert-butyl carbamate, amino, and methoxy substituents) dictate its reactivity. The Boc (tert-butoxycarbonyl) group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane) . The methoxy group at C4 introduces steric and electronic effects, potentially affecting nucleophilic substitution or hydrogen-bonding interactions. The stereochemistry is critical for chiral resolution in asymmetric synthesis or biological target binding .
Q. How can researchers optimize the Boc deprotection step during synthesis?
Deprotection of the Boc group is typically achieved using HCl in dioxane (4 N, room temperature, 1 hour), as demonstrated in the synthesis of structurally related pyrrolidine derivatives . For sensitive substrates, milder acids (e.g., TFA in dichloromethane) or controlled temperatures (0–20°C) can minimize side reactions . Monitor reaction progress via LCMS (e.g., m/z shift corresponding to loss of Boc group) .
Q. What analytical methods are recommended for confirming purity and identity?
- HPLC : Use reversed-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) to assess purity (>95%) and retention time consistency .
- LCMS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 297.35 for related compounds) .
- Chiral analysis : Employ chiral HPLC or polarimetry to verify stereochemical integrity, especially given the (3R,4S) configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for stereochemical validation?
Use single-crystal X-ray diffraction with SHELXL for refinement, leveraging its robustness for small-molecule structures . For ambiguous electron density, compare experimental data with computational models (DFT-optimized geometries) or employ anomalous dispersion methods if heavy atoms are present. Cross-validate with NMR (e.g., NOESY for spatial proximity of substituents) .
Q. What strategies address low yields in N-alkylation reactions involving the amino group?
- Activation : Convert the amine to a more nucleophilic species (e.g., freebase form) using N-ethyl-N-isopropylpropan-2-amine in polar aprotic solvents like DMF .
- Catalysis : Add tetrabutylammonium iodide as a phase-transfer catalyst to enhance reactivity, as seen in analogous pyrrolidine alkylation reactions .
- Temperature control : Optimize reaction kinetics by heating to 80°C while monitoring for decomposition via LCMS .
Q. How do structural analogs (e.g., fluorinated pyrrolidines) inform SAR studies for this compound?
Replace the methoxy group with fluorine (e.g., tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate) to study electronic effects on target binding. Fluorine’s electronegativity enhances metabolic stability and influences pKa of the amino group, which can be quantified via potentiometric titration . Compare bioactivity data (e.g., IC50 shifts in enzyme assays) to map critical substituent interactions .
Methodological Challenges
Q. How should researchers handle hygroscopicity of the hydrochloride salt during storage?
Store under inert atmosphere (argon) at 2–8°C in sealed, desiccated containers. Prior to use, dry via azeotropic distillation with toluene to remove residual moisture, as described in similar hydrochloride salt protocols .
Q. What purification techniques are effective for diastereomeric byproducts?
- Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate diastereomers.
- Preparative HPLC : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/heptane) based on solubility differences observed in related compounds .
Data Interpretation
Q. How can conflicting purity reports (e.g., 95% vs. lower) be reconciled?
Discrepancies may arise from residual solvents or counterions. Perform:
- 1H NMR integration : Quantify residual protons (e.g., dioxane at δ 3.60 ppm).
- Elemental analysis : Verify C/H/N ratios against theoretical values.
- Karl Fischer titration : Measure water content, which can inflate impurity levels .
Q. What computational tools predict the compound’s solubility and stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
